![molecular formula C6H5N5S B14193601 3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine CAS No. 831218-37-2](/img/structure/B14193601.png)
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine typically involves the reaction of 3-substituted 1,2,4-triazines with appropriate reagents . One common method includes the reaction of 3-substituted 1,2,4-triazines with nitronate anions, leading to the formation of oximes, which are then further transformed into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, leading to the substitution of the methylsulfanyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Common Reagents and Conditions
Nitronate Anions: Used in nucleophilic substitution reactions.
Boronic Acids: Utilized in Suzuki-type reactions to form 3-aryl-1,2,4-triazines.
Major Products Formed
Oximes: Formed during the initial stages of synthesis.
3-Aryl-1,2,4-Triazines: Produced through Suzuki-type reactions.
科学研究应用
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antimicrobial activities.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with nucleic acid synthesis and protein function . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .
相似化合物的比较
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazine: Known for its antiviral activity.
Tetrazolo[1,5-b][1,2,4]triazine: Exhibits significant anticancer properties.
Triazolo[4,3-b][1,2,4]triazine: Shows potential as a therapeutic agent against various diseases.
Uniqueness
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine stands out due to its unique methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
CAS 编号 |
831218-37-2 |
|---|---|
分子式 |
C6H5N5S |
分子量 |
179.21 g/mol |
IUPAC 名称 |
3-methylsulfanylpyrazino[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C6H5N5S/c1-12-6-9-4-5(10-11-6)8-3-2-7-4/h2-3H,1H3 |
InChI 键 |
LEKFDDZTDKGKGB-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=NC=CN=C2N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
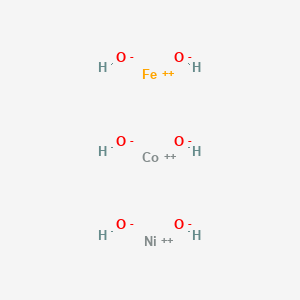

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
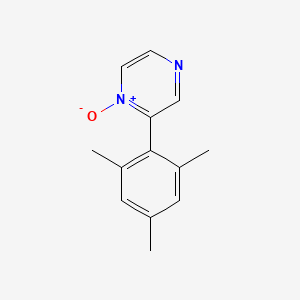
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)
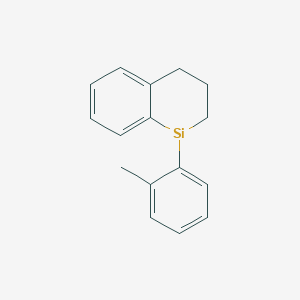
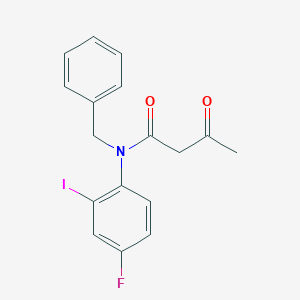
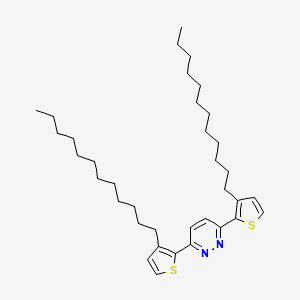

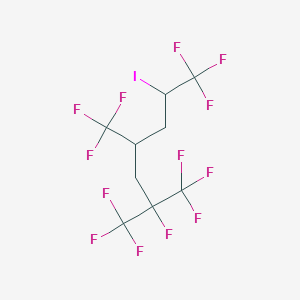
![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)

